C21H24F2N2O3

Description

Significance in Contemporary Chemical and Biomedical Research

Although clinical trials for Efletirizine were halted, its identity as a piperazine (B1678402) derivative with a bis(4-fluorophenyl)methyl group continues to be relevant in contemporary research. The core structures of Efletirizine are scaffolds that are frequently employed in the development of new therapeutic agents.

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a key pharmacophore in drug discovery. researchgate.net This structure provides a versatile scaffold that can be modified to achieve desired pharmacological activities. researchgate.netnih.gov Its properties, such as a large polar surface area and the capacity for hydrogen bonding, often lead to improved water solubility, oral bioavailability, and better target specificity in drug candidates. nih.govbohrium.com Piperazine derivatives are investigated for a wide array of therapeutic applications, including as antipsychotics, antidepressants, anxiolytics, and anticancer agents. nih.govmdpi.com

Similarly, the bis(4-fluorophenyl)methyl moiety is a significant structural element in various bioactive compounds. For instance, it is a building block for antipsychotic drugs like fluspirilene, pimozide, and penfluridol. ossila.com This group is also explored in the development of atypical dopamine (B1211576) transporter (DAT) inhibitors, which have potential applications in treating psychostimulant use disorders. nih.govnih.gov The fluorination of the phenyl rings can enhance metabolic stability and binding affinity to target proteins.

Overview of Structural Features and Core Chemical Class Relevance

Efletirizine is a member of the diphenylmethylpiperazine class of antihistamines. wikipedia.org Its structure is characterized by a central piperazine ring linked to a bis(4-fluorophenyl)methyl group on one nitrogen and an ethoxyacetic acid group on the other.

The key structural features are:

Piperazine Core: This heterocyclic amine is a common scaffold in medicinal chemistry, known for its ability to interact with a variety of biological targets. mdpi.com

Bis(4-fluorophenyl)methyl Group: This bulky, lipophilic group contributes to the compound's binding affinity and selectivity for the H1 receptor.

Ethoxyacetic Acid Side Chain: This portion of the molecule is crucial for its pharmacokinetic properties.

The combination of these features places Efletirizine within a well-established class of compounds that have been extensively studied for their therapeutic potential. The synthesis of related compounds, such as Cetirizine (B192768), often involves the alkylation of a piperazine derivative with an appropriate side chain. wikipedia.org

Interactive Data Tables

Below are tables detailing the physicochemical properties and identifiers for C21H24F2N2O3 (Efletirizine).

| Property | Value |

|---|---|

| Molecular Formula | This compound |

| Molecular Weight | 390.43 g/mol |

| Synonyms | Efletirizine, UCB-28754 |

| Chemical Name | 2-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethoxy]acetic acid |

| Identifier | Value |

|---|---|

| CAS Number | 150756-35-7 |

| PubChem CID | 66003 |

Structure

3D Structure

Properties

Molecular Formula |

C21H24F2N2O3 |

|---|---|

Molecular Weight |

390.4 g/mol |

IUPAC Name |

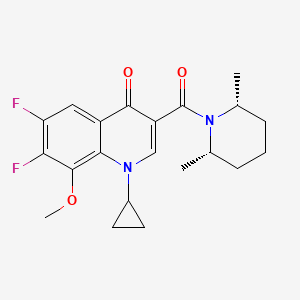

1-cyclopropyl-3-[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]-6,7-difluoro-8-methoxyquinolin-4-one |

InChI |

InChI=1S/C21H24F2N2O3/c1-11-5-4-6-12(2)25(11)21(27)15-10-24(13-7-8-13)18-14(19(15)26)9-16(22)17(23)20(18)28-3/h9-13H,4-8H2,1-3H3/t11-,12+ |

InChI Key |

GUEJIYSJWURIGE-TXEJJXNPSA-N |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](N1C(=O)C2=CN(C3=C(C(=C(C=C3C2=O)F)F)OC)C4CC4)C |

Canonical SMILES |

CC1CCCC(N1C(=O)C2=CN(C3=C(C(=C(C=C3C2=O)F)F)OC)C4CC4)C |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of C21h24f2n2o3

Established Synthetic Routes and Methodologies

The foundational synthesis for this class of compounds, particularly for analogs of the benchmark compound WAY-100635, is well-established. It typically involves a modular, multi-step approach that connects three key structural fragments: an arylpiperazine unit, an ethyl-N-(2-pyridinyl)amine linker, and a carboxamide group, which is often a modified cyclohexanecarboxamide (B73365) in fluorinated analogs.

Multi-step Reaction Pathways

The synthesis of fluorinated WAY-100635 analogs often commences from a common precursor, N-{2-[4-(2-methoxyphenyl)piperazine-yl]ethyl}-N-(2-pyridyl)amine, also known as WAY-100634. google.com A general and widely adopted pathway involves the acylation of this key amine intermediate with a suitable carboxylic acid derivative, which introduces the final portion of the molecule.

For example, the synthesis of Mefway, a fluorinated analog, follows a three-step procedure starting from WAY-100634. google.comsnmjournals.org The pathway involves:

Amide Coupling: Reaction of WAY-100634 with a commercially available cyclohexane-1,4-dicarboxylic acid monomethyl ester. google.com This step forms the core amide bond.

Ester Reduction: The resulting methyl ester is reduced to a primary alcohol.

Fluorination: The alcohol is then converted to the final fluoromethyl derivative. snmjournals.org

This modular approach is highly adaptable, allowing for the introduction of fluorine at various positions by selecting appropriately functionalized starting materials.

Key Intermediates and Reaction Conditions

The successful synthesis hinges on the management of key intermediates and the optimization of reaction conditions. The principal intermediate is WAY-100634 , which provides the crucial arylpiperazine and pyridinyl-ethylamine backbone. google.com

The coupling reaction to form the amide bond is critical. Initial methods utilized condensing agents like benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), which resulted in moderate yields of 30-40%. google.comsnmjournals.org To improve efficiency, a more common strategy is to convert the carboxylic acid into a more reactive acid chloride using reagents like thionyl chloride. This acid chloride can then be coupled with WAY-100634 in high yields. google.com

The subsequent reduction of the ester intermediate to an alcohol has presented challenges. While reagents like sodium borohydride (B1222165) and diisobutylaluminum hydride were explored, lithium aluminum hydride (LiAlH4) at low temperatures proved more effective, though significant cleavage of the amide bond can still occur, limiting yields to approximately 30-35%. google.comsnmjournals.org

The final fluorination step can be achieved via nucleophilic substitution. For instance, the intermediate alcohol can be converted to a good leaving group, such as a tosylate, which is then displaced by a fluoride (B91410) source. snmjournals.org

Table 1: Key Reaction Steps and Conditions in the Synthesis of a Fluorinated WAY-100635 Analog (Mefway)

| Step | Reactants | Key Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 1. Amide Coupling | WAY-100634, trans-Cyclohexane-1,4-dicarboxylic acid monomethyl ester | BOP (condensing agent) or conversion to acid chloride with Thionyl Chloride | - | - | N-{2-[4-(2-methoxyphenyl)piperazine-yl]ethyl}-N-(2-pyridyl)-N-(4-carboxymethylcyclohexane)carboxamide | 30-40% (BOP), Higher with acid chloride | google.com |

| 2. Ester Reduction | Product from Step 1 | Lithium Aluminum Hydride (LiAlH4) | - | Low Temperature | N-{2-[4-(2-methoxyphenyl)piperazinyl]ethyl}-N-(2-pyridyl)-N-(4-hydroxymethylcyclohexane)carboxamide | ~30-35% | google.com |

| 3. Tosylation | Product from Step 2 | Tosyl chloride | - | - | N-{2-[4-(2-methoxyphenyl)piperazinyl]ethyl}-N-(2-pyridyl)-N-(4-tosyloxymethylcyclohexane)carboxamide | ~60% | snmjournals.org |

| 4. Fluorination | Product from Step 3 | [18F]Fluoride, Kryptofix 2.2.2 | Acetonitrile (B52724) | - | [18F]Mefway | 20-30% | snmjournals.org |

Novel Synthetic Approaches and Catalyst Development

To address the limitations of established routes, such as moderate yields and harsh conditions, research has focused on developing novel synthetic methodologies.

Stereoselective Synthesis Methodologies

While the core WAY-100635 structure is achiral, the principles of stereoselective synthesis are crucial when developing chiral analogs to explore the stereochemical requirements of the 5-HT1A receptor binding pocket. The synthesis of related chiral 5-HT1A receptor agonists demonstrates these advanced techniques. For instance, enantiomerically pure products have been prepared through standard SN2 reactions that couple an amine with a chiral electrophile, such as (S)- or (R)-4-(chloromethyl)-2,2-diphenyl-1,3-dioxolane. unict.it These chiral building blocks are often derived from commercially available, enantiopure materials like (S)- or (R)-3-chloro-propan-1,2-diol, ensuring that the desired stereochemistry is maintained throughout the synthesis without racemization. unict.it Such methods are essential for creating compounds with potentially improved efficacy and selectivity.

Green Chemistry Principles in Synthesis

The synthesis of piperazine-containing pharmaceuticals is increasingly incorporating the principles of green chemistry to enhance sustainability. researchgate.net Strategies applicable to the synthesis of C21H24F2N2O3 and its analogs include:

Microwave-Assisted Synthesis: Utilizing microwave irradiation can replace conventional heating, often leading to significantly shorter reaction times and improved yields. mdpi.com

Heterogeneous Catalysis: Employing metal ions supported on polymer resins as catalysts facilitates easy separation of the catalyst from the reaction mixture, allowing for its reuse and reducing waste. mdpi.com

One-Pot, Multi-Component Reactions (MCRs): Designing reactions where multiple components react in a single step to form a complex product is a cornerstone of green chemistry. nih.gov An efficient, metal-free, four-component approach has been developed for synthesizing isothiourea-tethered piperazine (B1678402) derivatives, showcasing a strategy that improves atom economy and operational simplicity. nih.gov

Sustainable Solvents: Research into replacing hazardous solvents with greener alternatives, such as water or ethanol, is ongoing in piperazine synthesis. mdpi.comresearchgate.net

Structural Modifications and Analog Design

Intensive research has been dedicated to modifying the structure of WAY-100635 to fine-tune its pharmacological properties. These modifications aim to enhance metabolic stability, improve receptor selectivity, and adapt the molecule for specific applications like PET imaging.

Structural modifications have been explored on all three major components of the molecule:

The Cyclohexylcarboxamide Moiety: This part of the molecule is a frequent target for modification to block metabolic hydrolysis of the amide bond. The simple cyclohexyl ring has been replaced with a variety of structures, including fluorinated benzoic acids and sterically hindered, bridge-fused rings like adamantyl and cubyl. acs.orgnih.govnih.gov

The Pyridinyl Group: Introducing fluorine directly onto the pyridine (B92270) ring via nucleophilic heteroaromatic substitution is a common strategy. This is typically achieved by starting with a 6-bromo or 6-nitro precursor and displacing the leaving group with fluoride. researchgate.netnih.gov

The Arylpiperazine Side Chain: The N-arylpiperazine portion is critical for receptor affinity. Modifications here, such as replacing the basic side chain with a 4-phenylpiperazine or a 4-phenyl-1,2,3,6-tetrahydropyridine (B82000) moiety, have been shown to significantly increase selectivity for the 5-HT1A receptor over the dopamine (B1211576) D4 receptor. uliege.benih.gov

Table 2: Examples of Structural Modifications on the WAY-100635 Scaffold

| Modified Section | Original Group | Modified Group Example | Purpose of Modification | Reference |

|---|---|---|---|---|

| Acyl Group | Cyclohexanecarbonyl | trans-4-Fluorocyclohexanecarbonyl | Introduce 18F for PET imaging | acs.org |

| Acyl Group | Cyclohexanecarbonyl | Adamantylcarbonyl | Increase metabolic stability | nih.govnih.gov |

| Pyridine Ring | 2-Pyridinyl | 6-Fluoro-2-pyridinyl | Introduce 18F for PET imaging | researchgate.netnih.gov |

| Phenylpiperazine | 2-Methoxyphenyl | 2-(2'-Fluoroethoxy)phenyl | Create fluoroalkyl analogs for PET | nih.gov |

| Side Chain | N-ethyl-N-pyridinylamine | 4-Phenylpiperazine | Improve 5-HT1A/D4 receptor selectivity | nih.govresearchgate.net |

Chemical Transformations for Analog Generation

The generation of analogs of Efletirizine, 4-(Difluoromethoxy)-N-[1-(4-methylphenyl)-2-(4-morpholinyl)ethyl]benzamide, focuses on modifying its core components to explore and optimize its biological activity. nih.govresearchgate.net Key transformations can be targeted at the benzamide (B126), the central ethylamine (B1201723) linker, and the morpholine (B109124) ring.

A notable example of analog generation involves the creation of dual-activity compounds. Researchers have synthesized a series of compounds that possess both H(1) histamine (B1213489) receptor antagonist and 5-lipoxygenase (5-LO) inhibitory activities. researchgate.netresearchgate.net In this approach, the H(1)-binding scaffold of Efletirizine was linked to a lipophilic N-hydroxyurea, which is the moiety responsible for 5-LO inhibition in the drug Zileuton. researchgate.netresearchgate.net This transformation effectively creates a new chemical entity with a potentially broader therapeutic profile.

Further analog generation can be extrapolated from general synthetic methods for benzamides. The benzamide moiety is a common scaffold in medicinal chemistry, and various transformations are employed to create diverse analogs. e3s-conferences.orgresearchgate.net These can include:

Substitution on the Benzoyl Ring: Modifications to the 4-(difluoromethoxy)phenyl ring can be achieved through standard aromatic substitution reactions. Introducing or altering substituents on this ring can modulate the electronic properties and steric bulk of the molecule, potentially influencing receptor binding affinity.

Amide Bond Modification: The amide bond itself is a key structural feature. While typically stable, its replacement with bioisosteres can lead to analogs with different physicochemical properties.

Alteration of the Ethylamine Linker: The length and substitution pattern of the ethylamine linker can be varied. For instance, introducing alkyl groups or conformational constraints could impact the spatial orientation of the benzamide and morpholine moieties relative to each other.

Modification of the Morpholine Ring: The morpholine ring is another site for chemical transformation. Opening the ring or substituting it with other heterocyclic systems can significantly alter the compound's properties. acs.org

A summary of potential chemical transformations for analog generation is presented in the table below.

| Molecular Scaffold | Transformation Type | Example of Modification | Potential Impact |

| Benzamide | Aromatic Substitution | Introduction of chloro or nitro groups | Altered electronic properties, new interaction points |

| Benzamide | Bioisosteric Replacement | Replacement of amide with reverse amide | Modified hydrogen bonding capabilities |

| Ethylamine Linker | Chain Homologation | Extension to a propylamine (B44156) linker | Altered spatial orientation of terminal groups |

| Morpholine Ring | Ring Substitution | Introduction of alkyl groups on the ring | Increased lipophilicity, steric hindrance |

| Overall Structure | Hybridization | Linking to another pharmacophore (e.g., N-hydroxyurea) | Creation of dual-target ligands |

Library Synthesis Strategies

The synthesis of a library of Efletirizine analogs can be efficiently achieved through combinatorial and parallel synthesis techniques. These strategies allow for the rapid generation of a large number of compounds for high-throughput screening. Given the structure of Efletirizine, a convergent synthetic approach is often employed, where key fragments are synthesized separately and then combined.

Solid-Phase Synthesis:

A powerful strategy for library synthesis is solid-phase organic synthesis. For benzamide-containing compounds like Efletirizine, a resin-bound benzamide can be a key intermediate. For example, a general method for the solid-phase synthesis of a phthalide (B148349) library via directed ortho-lithiation of resin-bound benzamides has been developed. nih.gov This demonstrates that the benzamide portion of a molecule can be anchored to a solid support and then subjected to various chemical transformations. nih.gov

A plausible solid-phase library synthesis strategy for Efletirizine analogs could involve:

Immobilization: Attaching a suitably functionalized benzoyl chloride to a resin.

Diversification of the Amine Component: Reacting the resin-bound benzoyl chloride with a library of different substituted ethylamines containing various heterocyclic moieties (including modified morpholines).

Cleavage: Releasing the final benzamide products from the solid support.

Solution-Phase Parallel Synthesis:

Solution-phase parallel synthesis is another effective method for generating compound libraries. This approach avoids the challenges of solid-phase synthesis, such as the need for specialized linkers and cleavage strategies. A base-catalyzed solution-phase parallel synthesis of vinylic benzamides has been reported, showcasing the feasibility of creating a library of benzamide derivatives in solution. nih.gov

For an Efletirizine library, a solution-phase parallel synthesis could be designed as follows:

Preparation of Building Blocks: Synthesizing a set of diverse 4-(difluoromethoxy)benzoyl chlorides with various substitutions on the aromatic ring, and a library of N-substituted morpholine ethylamines.

Parallel Amidation: Reacting each of the benzoyl chlorides with each of the amines in a parallel format, for example, in a 96-well plate. This can be facilitated by automated liquid handling systems.

Purification: Employing high-throughput purification techniques, such as preparative HPLC-MS, to isolate the desired products.

The table below outlines a representative parallel synthesis scheme for a library of Efletirizine analogs.

| Reaction Step | Building Block A (Acid Chlorides) | Building Block B (Amines) | Resulting Library |

| Amidation | 4-(Difluoromethoxy)benzoyl chloride | 1-(4-Methylphenyl)-2-(4-morpholinyl)ethanamine | Efletirizine |

| 3-Chloro-4-(difluoromethoxy)benzoyl chloride | 1-(4-Chlorophenyl)-2-(4-morpholinyl)ethanamine | A library of analogs with varied substitution on the benzoyl ring | |

| 4-(Trifluoromethoxy)benzoyl chloride | 1-(4-Methylphenyl)-2-(thiomorpholinyl)ethanamine | A library of analogs with varied substitution on the amine component | |

| 4-(Difluoromethoxy)-3-nitrobenzoyl chloride | 1-(3-Methylphenyl)-2-(4-morpholinyl)ethanamine | A combinatorial matrix of all building blocks |

These strategies enable the systematic exploration of the chemical space around the Efletirizine scaffold, which is crucial for identifying compounds with improved properties and for understanding the structure-activity relationships that govern their biological effects.

Molecular Target Identification and Mechanism of Action Studies for C21h24f2n2o3

Preclinical Investigations of Molecular Interactions

Preclinical studies are fundamental in drug discovery to characterize how a new chemical entity interacts with its biological targets. virginia.edu These in vitro and ex vivo experiments are designed to determine a compound's affinity, selectivity, and mechanism of action at a molecular level before it can be considered for further development. For Efletirizine, these investigations focused primarily on its interaction with the histamine (B1213489) H1 receptor and its potential effects on inflammatory enzymes.

Receptor Binding Studies

Receptor binding assays are crucial for quantifying the interaction between a ligand (the drug) and its receptor. These assays determine the affinity of the drug for its target and its selectivity over other receptors.

In vitro radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. ucl.ac.be These experiments typically involve a radiolabeled ligand that is known to bind to the target receptor. A competitive binding assay is then performed by introducing the unlabeled test compound (in this case, Efletirizine) at various concentrations to see how effectively it displaces the radioligand. The results are often expressed as an IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand), which can then be converted to an equilibrium dissociation constant (Ki) to reflect the compound's binding affinity.

For Efletirizine, it is established as a high-affinity antagonist of the histamine H1 receptor. patsnap.com However, specific quantitative data such as Ki or IC50 values from dedicated radioligand binding assays for Efletirizine are not extensively available in publicly accessible scientific literature. For context, studies on the related compound Levocetirizine, also from UCB, show a high affinity for the human H1 receptor with Ki values reported to be around 3 nM. nih.gov

| Compound | Receptor | Radioligand | Ki (nM) | Source |

|---|---|---|---|---|

| Efletirizine | Human Histamine H1 | [3H]mepyramine | Data not publicly available | N/A |

| Levocetirizine | Human Histamine H1 | [3H]mepyramine | 3 | nih.gov |

| (S)-cetirizine | Human Histamine H1 | [3H]mepyramine | 100 | nih.gov |

Ligand-receptor kinetic analysis examines the rate at which a drug associates with its receptor (the 'on-rate' or k_on) and the rate at which it dissociates from the receptor (the 'off-rate' or k_off). These kinetic parameters are critical as they can determine the duration of a drug's action in the body. A slow dissociation rate (a small k_off value) often leads to a prolonged pharmacological effect, as the drug remains bound to its target for a longer period. nih.gov

While Efletirizine is characterized as a selective H1 receptor antagonist, specific kinetic data, including its association and dissociation rate constants, are not available in the published literature. Studies on the structurally related compound Levocetirizine have shown that it possesses a very slow dissociation rate from the H1 receptor, with a dissociation half-time (t½) of 142 minutes, contributing to its long duration of action. nih.gov This slow kinetic profile is a desirable feature for antihistamines intended for once-daily administration.

Selectivity is a critical aspect of drug safety and efficacy. A compound's selectivity is typically assessed by screening it against a panel of other receptors, enzymes, and ion channels to ensure it does not produce unintended effects ('off-target' effects). For an H1 antagonist, this would involve testing against other histamine receptor subtypes (H2, H3, H4), as well as other common receptors like adrenergic, serotonergic, and muscarinic receptors. nih.gov

It has been reported that the selectivity of Efletirizine was established against six other antihistamines and three of its own analogs. patsnap.com However, the detailed quantitative data from these selectivity panels are not publicly available. High selectivity for the H1 receptor over other targets is a hallmark of second-generation antihistamines, minimizing side effects like sedation that are associated with first-generation agents that often interact with muscarinic receptors. wikipedia.org For instance, the related compound Levocetirizine has been shown to be over 600-fold more selective for the H1 receptor compared to a wide range of other receptors. nih.gov

Enzyme Modulation and Inhibition Studies

Beyond receptor interactions, some drugs are designed to modulate the activity of enzymes. This can involve inhibiting an enzyme to block the production of a particular substance or activating it to enhance a metabolic process.

Research into Efletirizine explored a dual mechanism of action that included the inhibition of 5-lipoxygenase (5-LO). researchgate.net The 5-LO enzyme is involved in the synthesis of leukotrienes, which are inflammatory mediators implicated in allergic diseases like asthma. A study described the synthesis of hybrid compounds that linked the H1-binding scaffold of Efletirizine to a 5-LO inhibiting moiety derived from Zileuton. researchgate.net This approach aimed to create a single molecule with two distinct anti-inflammatory actions. While this indicates a clear research direction, specific IC50 values or detailed kinetic data for the inhibition of 5-lipoxygenase by Efletirizine itself are not reported in the available literature.

Protein-Protein Interaction (PPI) Modulation

Modulation of protein-protein interactions (PPIs) is an emerging area in drug discovery. researchgate.net PPIs are fundamental to many cellular processes, and their dysregulation can lead to disease. Drugs can be designed to either inhibit or stabilize these interactions to achieve a therapeutic effect. researchgate.netgoogle.com

Based on available literature, there is no evidence to suggest that the preclinical development of Efletirizine involved studies on the modulation of protein-protein interactions. Its known mechanism of action is centered on direct antagonism of the histamine H1 receptor and potential inhibition of the 5-lipoxygenase enzyme.

Cellular Mechanism Elucidation

The cellular mechanism of Efletirizine revolves around its potent antagonism of the histamine H1 receptor. This interaction blocks the downstream signaling cascades typically initiated by histamine, which are central to the allergic inflammatory response. Further research has also explored a dual-mechanism hypothesis involving the inhibition of 5-lipoxygenase (5-LO). patsnap.comtargetmol.cn

In Vitro Cellular Assays for Downstream Signaling

The primary mechanism of Efletirizine as a histamine H1 receptor antagonist has been delineated through various in vitro assays, which are standard for characterizing antihistaminic compounds. The H1 receptor is a G-protein-coupled receptor (GPCR) that, upon activation by histamine, signals through the Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). nih.gov

In vitro assays for H1 antagonists like Efletirizine typically involve cultured cells, such as Chinese Hamster Ovary (CHO-K1) cells, that are genetically engineered to express the human H1 receptor. arvojournals.org The antagonistic effect is quantified by measuring the inhibition of histamine-induced intracellular calcium mobilization. arvojournals.orgarchivesofmedicalscience.com

Furthermore, as a second-generation antihistamine, Efletirizine's effects on inflammatory cells are of significant interest. Assays using isolated human eosinophils, neutrophils, and T-lymphocytes are employed to investigate the compound's anti-inflammatory properties. For its close analogue, cetirizine (B192768), studies have shown inhibition of eosinophil chemotaxis and activation. rndsystems.com Assays such as chemiluminescence (to measure oxidative burst) and T-cell proliferation assays are also relevant for assessing the broader anti-inflammatory effects. ncats.ioresearchgate.net

The potential secondary mechanism of 5-lipoxygenase (5-LO) inhibition has been explored, primarily in the context of creating dual-function antihistamines from the Efletirizine scaffold. nih.govresearchgate.net The standard in vitro assay for this activity is the human whole blood assay, which measures the inhibition of leukotriene B4 (LTB4) formation following stimulation. researchgate.net

Table 1: Summary of In Vitro Cellular Assays for C21H24F2N2O3

| Assay Type | Cell/System Used | Endpoint Measured | Inferred Action of Efletirizine |

| H1 Receptor Antagonism | |||

| Calcium Mobilization Assay | CHO-K1 cells expressing human H1 receptor | Inhibition of histamine-induced intracellular Ca2+ release | Direct antagonism of the H1 receptor |

| Anti-inflammatory Effects | |||

| Eosinophil Chemotaxis Assay | Isolated human eosinophils | Inhibition of migration towards chemoattractants | Reduction of inflammatory cell infiltration |

| Oxidative Burst Assay | Isolated human phagocytes | Inhibition of chemiluminescence | Suppression of cellular oxidative stress |

| T-Cell Proliferation Assay | Isolated human T-lymphocytes | Inhibition of PHA-activated proliferation | Modulation of adaptive immune response |

| 5-LO Inhibition | |||

| Human Whole Blood Assay | Human whole blood | Inhibition of A23187-stimulated LTB4 formation | Inhibition of the leukotriene pathway |

Mechanistic Pathway Mapping

The mechanistic pathway for Efletirizine's primary action begins with its binding to the histamine H1 receptor, preventing histamine from activating its downstream cascade. This blockade directly interferes with the Gq/PLC signaling pathway. nih.gov

The hypothetical 5-LO inhibitory action would provide a parallel mechanism. By inhibiting 5-LO, Efletirizine would block the synthesis of leukotrienes, which are potent inflammatory mediators responsible for effects such as bronchoconstriction and vascular permeability. portico.org The inhibition of the 5-LO pathway can also impact NF-κB signaling, suggesting a convergence of its dual mechanisms on this critical inflammatory node. targetmol.cn

In Vivo Animal Model Investigations of Pharmacological Action

Preclinical in vivo studies are essential to confirm the therapeutic potential observed in cellular assays. For Efletirizine and related compounds, these investigations have been conducted in various animal models to assess antihistaminic and anti-inflammatory efficacy. ijpsr.com

Target Engagement in Animal Tissues

Confirming that a drug interacts with its intended target in a living organism is a critical step in preclinical development. For Efletirizine, direct evidence of target engagement in specific animal tissues is not extensively detailed in publicly available literature. However, the methodology for such studies is well-established. Techniques like the cellular thermal shift assay (CETSA) and competitive activity-based protein profiling (ABPP) are used to measure the binding of a drug to its target protein in tissue lysates or even intact cells from treated animals. nih.govnih.gov For H1 receptor antagonists, target engagement is often inferred from the pharmacological response in specific tissues, such as the inhibition of histamine-induced smooth muscle contraction in the airways or vasculature. nih.gov

Cellular Responses in Preclinical Animal Models

The in vivo efficacy of Efletirizine (UCB-28754) has been evaluated in a primate model of allergic rhinitis. researchgate.netresearchgate.netkoreamed.orgbvsalud.org This research provides concrete evidence of its pharmacological action in a relevant preclinical setting. Additionally, studies on dual-action compounds derived from the Efletirizine scaffold in guinea pig models offer further insights into its potential cellular effects in vivo. patsnap.comnih.govresearchgate.net

A key study utilized a monkey model to assess the effect of intranasally administered Efletirizine on nasal obstruction. researchgate.netresearchgate.net The animals were challenged with either histamine or, in Ascaris-sensitive monkeys, an Ascaris suum extract to induce an allergic response. The primary cellular response targeted was the histamine-mediated increase in vascular permeability and smooth muscle contraction in the nasal passages, leading to congestion.

Table 2: In Vivo Animal Model Investigations for this compound (Efletirizine)

| Animal Model | Challenge Agent | Measured Cellular/Physiological Response | Outcome of Efletirizine Treatment |

| Cynomolgus Monkey (Ascaris-sensitive) | Intranasal Histamine or Ascaris suum extract | Nasal patency (measured by rhinomanometry) | Attenuation of nasal obstruction |

| Guinea Pig | Histamine | Histamine-induced bronchoconstriction | Protection against bronchospasm (inferred from related compounds) nih.govnih.gov |

| Guinea Pig | Allergen Challenge | Inhibition of leukotriene production | Oral activity demonstrated for dual H1/5-LO inhibitors based on Efletirizine scaffold patsnap.comnih.gov |

| Miniature Swine | Dermal Irritants/Allergens | Wheal and flare response | Potential model for dermal and ocular disorders researchgate.net |

In these models, the administration of Efletirizine was shown to attenuate the physiological response to the allergic challenge, demonstrating its ability to block the effects of histamine on target cells in vivo. researchgate.netresearchgate.net For related H1 antagonists like cetirizine, studies in asthmatic subjects have shown significant protection against histamine-induced bronchospasm, a direct consequence of inhibiting histamine's effect on airway smooth muscle cells. nih.gov Furthermore, cetirizine has been shown to inhibit the in vivo activation of inflammatory cells like eosinophils and neutrophils. rndsystems.com These findings on related compounds support the expected cellular responses for Efletirizine in preclinical models, which include the stabilization of endothelial cells to prevent vascular leakage and the relaxation of smooth muscle cells.

Structure Activity Relationship Sar Studies of C21h24f2n2o3

Design and Synthesis of C21H24F2N2O3 Analogs for SAR

The exploration of the SAR of this compound has been systematically undertaken through the design and synthesis of a variety of analogs. nih.gov This process involves modifying the core scaffold of this compound to probe the effects of different structural features on its biological activity. Key to this effort is the generation of diverse analogs that can provide insights into how molecular changes influence the compound's interaction with its biological target.

The synthesis of these analogs often involves multi-step reaction sequences. For instance, in the development of similar heterocyclic compounds, synthetic strategies have been devised to create libraries of related molecules for SAR evaluation. nih.gov These strategies are designed to be efficient and flexible, allowing for the introduction of a wide range of substituents at various positions on the parent molecule. The goal is to produce a set of compounds that systematically explore different aspects of the chemical space around this compound.

SAR Methodologies and Data Analysis

The analysis of SAR data for this compound and its analogs relies on a combination of experimental and computational techniques. nih.govnih.gov A common approach is the 'Structure-Activity Relationship (SAR) Matrix' method, which helps in the organization and visualization of SAR data from a series of compounds. This methodology is based on the matched molecular pair formalism and can be used for activity prediction and the navigation of multi-target activity spaces. nih.gov

A critical aspect of SAR studies is understanding the impact of different substituents and their positions on the molecule's activity. For this compound analogs, this involves examining how changes in functional groups affect properties such as binding affinity and efficacy. For example, studies on indole-based compounds have shown that the shape, contact surface area, and molecular properties are key determinants of biological activity. nih.gov The introduction of different substituents can alter these properties, leading to either an enhancement or a decrease in the desired biological effect.

Positional isomerism is also a key consideration. The specific location of a substituent on the this compound scaffold can dramatically alter its three-dimensional shape and electronic distribution, thereby influencing its interaction with the target. Research on similar compounds has demonstrated that isomeric forms can exhibit significantly different biological activities. nih.gov

A representative data table illustrating substituent effects on activity for a hypothetical series of this compound analogs is presented below.

| Compound ID | R1-Substituent | R2-Substituent | Biological Activity (IC50, µM) |

| This compound | -H | -F | 1.2 |

| Analog-1 | -CH3 | -F | 0.8 |

| Analog-2 | -Cl | -F | 2.5 |

| Analog-3 | -H | -Cl | 1.5 |

| Analog-4 | -H | -OCH3 | 3.1 |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

The biological activity of a flexible molecule like this compound is dependent on its ability to adopt a specific three-dimensional arrangement, known as the bioactive conformation, which allows it to bind effectively to its target. nih.govpsu.edu Conformational analysis is therefore a vital component of SAR studies. nih.gov This involves identifying the low-energy conformations of the molecule and determining which of these is responsible for its biological activity. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the solution-state conformations of small molecules and can help to identify the predominant conformers. copernicus.org By comparing the conformational preferences of active and inactive analogs, researchers can deduce the likely bioactive conformation. chemrxiv.org The goal is to design new analogs that are pre-organized into this bioactive conformation, which can lead to improved potency and selectivity. copernicus.org

Computational Approaches in SAR

Computational methods play an increasingly important role in modern drug discovery and are extensively used in the SAR studies of compounds like this compound. These approaches can accelerate the design-make-test-analyze cycle by prioritizing the synthesis of compounds with a higher probability of success. copernicus.org

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govfrontiersin.orgbiorxiv.org For this compound and its analogs, QSAR models can be developed to predict the activity of newly designed compounds before they are synthesized. nih.gov These models are built using a training set of compounds with known activities and are then validated to ensure their predictive power. nih.govresearchgate.net

The descriptors used in QSAR models can be of various types, including 2D descriptors that capture aspects of the molecular graph and 3D descriptors that describe the molecule's shape and electronic properties. frontiersin.org For example, a QSAR study on resveratrol (B1683913) analogs found a high correlation between the topological polar surface area and COX-2 inhibitory activity. nih.gov

A hypothetical QSAR equation for this compound analogs might look like:

log(1/IC50) = 0.5 * logP - 0.2 * (Molecular Weight) + 1.2 * (H-bond donors) + c

This equation is for illustrative purposes only.

Both ligand-based and structure-based design principles are valuable in the optimization of this compound. iaanalysis.comnih.gov

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. iaanalysis.com This approach relies on the knowledge of other molecules that bind to the target. Techniques such as pharmacophore modeling can be used to identify the key chemical features required for activity, based on a set of active analogs of this compound. ebi.ac.ukmdpi.com

Structure-based drug design (SBDD) , on the other hand, is applicable when the 3D structure of the target is available. iaanalysis.com Molecular docking simulations can be used to predict the binding mode of this compound and its analogs within the active site of the target. temple.edu This information can provide detailed insights into the key interactions that govern binding and can guide the design of new analogs with improved affinity and selectivity. mdpi.comtemple.edu The integration of both ligand-based and structure-based methods can enhance the efficiency and reliability of the drug design process. nih.gov

Computational Chemistry and Cheminformatics for C21h24f2n2o3

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful computational tools used to investigate the interactions between a ligand, such as C21H24F2N2O3, and its biological target at an atomic level. springernature.commdpi.com These methods provide insights into the binding mechanisms, conformational changes, and energetic landscapes of ligand-protein complexes, which are crucial for structure-based drug design. nih.gov

Molecular Docking Studies with Target Receptors

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net For BACE1 inhibitors, docking studies are routinely used to predict how these compounds fit into the enzyme's active site. nih.gov The primary goal is to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. researchgate.net

The active site of BACE1 is characterized by a catalytic dyad of two aspartic acid residues (Asp32 and Asp228) and a flexible "flap" region that covers the active site. birzeit.edufrontiersin.org Docking studies of various inhibitors have consistently shown the importance of interactions with these key residues. up.ac.zanih.gov For a compound like this compound, it is hypothesized that the hydroxyl and amino groups would form hydrogen bonds with the catalytic aspartates, while the aromatic rings would engage in hydrophobic interactions with residues in the binding pocket.

Table 1: Key Interacting Residues in BACE1 for Inhibitor Binding Identified from Molecular Docking Studies

| Residue | Type of Interaction | Reference |

|---|---|---|

| Asp32 | Hydrogen Bond, Electrostatic | up.ac.zanih.govacs.org |

| Asp228 | Hydrogen Bond, Electrostatic | up.ac.zanih.govacs.org |

| Gly11 | Hydrogen Bond | researchgate.net |

| Tyr71 | Hydrogen Bond, Hydrophobic | up.ac.zaresearchgate.net |

| Thr72 | Hydrogen Bond | researchgate.net |

| Gly230 | Hydrogen Bond | up.ac.za |

| Thr232 | Hydrogen Bond | up.ac.zaresearchgate.net |

This table summarizes common interacting residues found in studies of various BACE1 inhibitors, providing a likely interaction profile for this compound.

Although specific docking scores for this compound are not published, studies on similar inhibitors report binding energies in the range of -7.0 to -11.0 kcal/mol, indicating a strong predicted affinity for the BACE1 active site. up.ac.zaniscpr.res.in

Molecular Dynamics Simulations of Ligand-Protein Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing researchers to observe the conformational changes and stability of the interactions over time. tandfonline.comtandfonline.com For BACE1 inhibitors, MD simulations are used to assess the stability of the docked pose, analyze the flexibility of the protein, and calculate binding free energies. birzeit.edupreprints.org

Table 2: Typical Parameters for Molecular Dynamics Simulations of BACE1-Inhibitor Complexes

| Parameter | Typical Value/Method | Reference |

|---|---|---|

| Force Field | CHARMM, AMBER | acs.org |

| Water Model | TIP3P | preprints.org |

| Simulation Time | 100 ns - 1 µs | up.ac.zapreprints.org |

| Ensemble | NPT (Isothermal-Isobaric) | acs.org |

This table presents common parameters used in MD simulations of BACE1 inhibitors, which would be applicable for studying this compound.

Conformational Landscape Exploration

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational landscape exploration aims to identify the low-energy, biologically relevant conformations of a molecule. nih.gov For flexible molecules like many BACE1 inhibitors, understanding their conformational preferences is crucial for designing compounds that can adopt the optimal binding pose with minimal energetic penalty. nih.gov

Techniques such as systematic searches, random sampling (e.g., Monte Carlo), and MD simulations are used to explore the conformational space. rsc.org Studies on conformationally constrained BACE1 inhibitors have demonstrated that pre-organizing the ligand into its bioactive conformation can lead to improved potency. nih.govnih.gov While a specific conformational analysis of this compound is not available, such studies would be essential to understand its flexibility and how it influences its binding to BACE1.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a deeper understanding of the electronic properties and reactivity of molecules. sci-hub.se These methods are computationally intensive but can offer high accuracy for smaller systems or specific regions of a larger system, such as the active site of an enzyme. mdpi.com

Electronic Structure Analysis

Electronic structure analysis focuses on describing the distribution of electrons within a molecule and its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sci-hub.se The energies and shapes of these orbitals are fundamental to a molecule's reactivity and its ability to participate in non-covalent interactions.

For BACE1 inhibitors, quantum chemical calculations can be used to accurately model the charge distribution and electrostatic potential, which are critical for the interactions with the catalytic aspartate residues. semanticscholar.org Density Functional Theory (DFT) is a commonly used method for these calculations. sci-hub.seresearchgate.net For instance, studies have highlighted the importance of quantum chemical interactions, such as O-π and π-π stacking, between inhibitors and residues like Arg235 in the BACE1 active site. semanticscholar.org An electronic structure analysis of this compound would provide valuable information about its electrostatic properties and potential for specific quantum mechanical interactions within the BACE1 binding pocket.

Energetic Profiling of Reaction Pathways

Energetic profiling of reaction pathways involves calculating the energy changes that occur during a chemical reaction, including the energies of reactants, products, and transition states. This is particularly relevant for understanding enzyme catalysis and designing mechanism-based inhibitors.

While this compound is designed as a non-covalent inhibitor, quantum mechanics/molecular mechanics (QM/MM) methods can be employed to study the catalytic mechanism of BACE1 itself. mdpi.com In a QM/MM approach, the chemically active region (e.g., the catalytic dyad and the part of the inhibitor involved in the key interactions) is treated with a high-level quantum mechanics method, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field. mdpi.com This allows for the detailed study of bond-making and bond-breaking processes. Such studies on BACE1 provide a fundamental understanding that can guide the design of more effective inhibitors.

Predictive Modeling and Virtual Screening

Predictive modeling and virtual screening are foundational components of modern drug discovery, enabling the rapid in silico assessment of chemical compounds. These computational techniques are crucial for prioritizing candidates for synthesis and experimental testing, thereby accelerating the development pipeline. For a compound such as Danofloxacin, these methods provide insight into its biological interactions and pharmacokinetic profile.

Pharmacophore Modeling

Pharmacophore modeling is a powerful technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. frontiersin.org For the fluoroquinolone class of antibiotics, including Danofloxacin, the primary target is bacterial DNA gyrase or topoisomerase IV.

A pharmacophore model for this class of compounds typically includes several key features:

Aromatic Ring (ARO): The core quinolone ring system is essential for stacking interactions with the DNA bases in the enzyme-DNA complex.

Hydrogen Bond Acceptors (HBA): The ketone and carboxylic acid moieties are critical for forming hydrogen bonds with amino acid residues in the enzyme's binding pocket.

Hydrogen Bond Donor (HBD): The piperazine-like substituent can act as a hydrogen bond donor.

Hydrophobic/Aliphatic (HY/ALI): The cyclopropyl (B3062369) group and the piperazine (B1678402) ring contribute to hydrophobic interactions, which are crucial for binding affinity.

In studies involving broad-specificity immunoassays for quinolones, pharmacophore models have been generated using genetic algorithms. These models often contain features like positive nitrogen atoms, negative centers, hydrophobic centers, and hydrogen-bond donors and acceptors. acs.org Such models are instrumental in understanding cross-reactivity and can be adapted to guide the design of new derivatives with improved target specificity. acs.org The development of a pharmacophore model can serve as a filter in virtual screening campaigns to identify novel scaffolds that fit the binding requirements of the target enzyme. frontiersin.org

In Silico ADME Prediction (Preclinical Context)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early preclinical development. nih.govresearchgate.net These predictions help to identify potential liabilities of a drug candidate before significant resources are invested. simulations-plus.compharmtech.com Computational tools and models can provide estimates for a wide range of pharmacokinetic parameters. researchgate.net For Danofloxacin (this compound), various ADME parameters can be calculated using established software and algorithms.

Below is a table of predicted ADME and physicochemical properties for Danofloxacin, compiled from various computational sources.

| Property | Predicted Value/Classification | Significance in Preclinical Assessment |

| Molecular Weight | 385.41 g/mol | Influences diffusion and transport across biological membranes. |

| LogP (Octanol/Water Partition Coefficient) | 2.066 | Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability. chemscene.com |

| Aqueous Solubility (LogS) | -2.45 to -2.59 | Suggests low to moderate solubility in water, a key factor for absorption. acs.org |

| Topological Polar Surface Area (TPSA) | 65.78 Ų | Predicts transport properties; values in this range are often associated with good oral bioavailability. chemscene.com |

| Hydrogen Bond Donors | 1 | Affects solubility and membrane permeability. chemscene.com |

| Hydrogen Bond Acceptors | 5 | Affects solubility and interaction with biological targets. chemscene.com |

| Rotatable Bonds | 3 | A low number suggests conformational rigidity, which can be favorable for binding affinity. chemscene.com |

| Oral Bioavailability | 78.37% (in turkeys) | High bioavailability indicates efficient absorption from the gastrointestinal tract. nih.gov |

| Blood-Brain Barrier (BBB) Penetration | Predicted to be low | Low penetration is often desirable for peripherally acting drugs to minimize central nervous system side effects. |

| CYP450 Inhibition | Predicted to be a substrate/inhibitor of certain CYP isozymes | Potential for drug-drug interactions through metabolic pathways. |

| hERG Inhibition | Potential for inhibition (class effect for fluoroquinolones) | A critical cardiotoxicity parameter to assess early in development. |

This table contains interactive data. The values are computationally generated estimates and may vary between different prediction models. Experimental validation is required for confirmation.

Machine Learning and Artificial Intelligence in Chemical Research

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research and drug discovery by enabling the analysis of vast datasets to uncover complex patterns and make predictions. researchgate.netresearchgate.net These technologies are particularly impactful in optimizing existing compounds and exploring new chemical spaces for novel therapeutic agents. mit.edu

Data-Driven Insights for Compound Optimization

Data-driven approaches, especially Quantitative Structure-Activity Relationship (QSAR) modeling, are pivotal for optimizing lead compounds like Danofloxacin. QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity or other properties.

Recent research has focused on developing 2D- and 3D-QSAR models for fluoroquinolones to predict various endpoints, including antibacterial potency and adverse effects. researchgate.netsemanticscholar.orgnih.gov For instance, a 2D-QSAR study identified Danofloxacin as having a high comprehensive score for inhibiting cyanobacterial phycobiliproteins, suggesting its scaffold is a strong candidate for modification to develop environmentally friendly algicides. nih.gov Based on the insights from the QSAR model, which highlighted the importance of weak interaction forces, derivatives of Danofloxacin (DAN-11 and DAN-16) were designed that showed a theoretical increase in binding ability of up to 35.75%. nih.gov

Similarly, 3D-QSAR models based on Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to understand the structural requirements for reducing adverse drug reactions (ADRs) of fluoroquinolones. semanticscholar.org These models provide 3D contour maps that visualize regions where steric, electrostatic, or hydrophobic modifications would be favorable or unfavorable, thereby guiding the rational design of safer and more potent analogs. acs.orgsemanticscholar.org Machine learning algorithms, such as random forest and support vector machines, are increasingly used to build more robust and predictive QSAR models from large datasets. nih.govnih.gov

Predictive Algorithms for Chemical Space Exploration

The "chemical space" of all possible drug-like molecules is immense. AI and ML algorithms are essential tools for navigating this space to discover novel compounds. researchgate.netmit.edu Instead of screening compounds one-by-one, these algorithms can learn from existing data to predict the properties of virtual molecules or even generate entirely new molecular structures with desired characteristics. researchgate.netopenreview.net

For antibiotic research, machine learning models trained on large datasets of chemical structures and their corresponding antibacterial activity can identify novel structural classes of antibiotics. researchgate.net This approach was famously used to discover Halicin, a potent antibiotic identified by a deep learning model. researchgate.netmit.edu

In the context of fluoroquinolones, predictive algorithms can be used to:

Explore Analogs: Systematically explore modifications to the Danofloxacin scaffold (e.g., at the R1, R7, and R8 positions of the quinolone core) and predict their antibacterial activity and ADME/Tox profiles.

De Novo Design: Employ generative models, such as Variational Autoencoders (VAEs) or Generative Adversarial Networks (GANs), to design entirely new molecules that fit a pre-defined pharmacophore or have predicted activity against bacterial DNA gyrase. researchgate.net

Predict Resistance: Use machine learning models to predict whether a novel compound is likely to be affected by known antibiotic resistance mechanisms, such as efflux pumps or target mutations. nih.govasm.org For example, models have been successfully built to predict fluoroquinolone resistance with high accuracy (>95%). asm.org

Table of Compound Names

| Trivial/Drug Name | Chemical Formula |

| Danofloxacin | This compound |

| Ciprofloxacin | C17H18FN3O3 |

| Halicin | C18H16N2O7S2 |

| Moxifloxacin | C21H24FN3O4 |

| Nadifloxacin | C19H21FN2O4 |

| Pazufloxacin | C16H15FN2O4 |

Preclinical Pharmacokinetic Pk Characterization of C21h24f2n2o3

In Vitro Pharmacokinetic Studies

In vitro studies are fundamental in early drug development for predicting a compound's behavior in a biological system. For ACT-1004-1239, these assays provided initial insights into its metabolic fate, protein binding, and permeability characteristics.

Metabolic Stability in Microsomes and Hepatocytes

The metabolic stability of ACT-1004-1239 was evaluated using human liver microsomes (HLM) and a panel of recombinant human cytochrome P450 (CYP) enzymes to identify the primary metabolic pathways. frontiersin.orgnih.gov These studies are crucial for predicting the compound's intrinsic clearance and potential for drug-drug interactions. researchgate.net

Incubation with HLM revealed the formation of one primary metabolite, M1. nih.gov To identify the specific enzymes responsible for this biotransformation, the compound was incubated with individual recombinant CYPs. Results indicated that ACT-1004-1239 is metabolized by CYP1A1, CYP2C8, CYP2C19, and CYP3A4. nih.gov Further analysis using an intersystem extrapolation scaling approach identified CYP3A4 as the principal enzyme, accounting for 94% of the total formation of the M1 metabolite in vitro. nih.gov The inhibition of its metabolism in the presence of ketoconazole, a strong CYP3A4 inhibitor, further confirmed this finding. researchgate.net While these studies identified the key metabolic enzyme, specific quantitative data on the compound's half-life or intrinsic clearance in microsomal or hepatocyte incubations across different preclinical species were not detailed in the reviewed sources.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and availability to act on its target. nih.gov The plasma protein binding of ACT-1004-1239 was determined to be 81% in mice. researchgate.net This high degree of binding is a critical parameter for interpreting the relationship between total plasma concentration and pharmacological effect.

| Species | Plasma Protein Binding (%) |

| Mouse | 81 researchgate.net |

Membrane Permeability Assays

While specific results from in vitro membrane permeability assays such as the Caco-2 or Parallel Artificial Membrane Permeability Assay (PAMPA) were not available in the reviewed literature, the compound's in vivo characteristics suggest favorable permeability. medtechbcn.comnih.gov ACT-1004-1239 is orally available and demonstrated an absolute bioavailability of 53% in humans, which is indicative of good absorption across the gastrointestinal tract. frontiersin.orgtandfonline.com

In Vivo Pharmacokinetic Studies in Animal Models

Animal models are essential for understanding the complete pharmacokinetic profile of a compound, including its absorption, distribution throughout the body, and eventual elimination. nih.gov Studies in rodents have been particularly important for characterizing ACT-1004-1239.

Absorption and Distribution in Various Tissues

Following oral administration, ACT-1004-1239 is rapidly absorbed in both rats and mice. frontiersin.orgresearchgate.net In rats receiving a 10 mg/kg oral dose, the maximum plasma concentration (Cmax) was reached at 0.5 hours. medchemexpress.com Intravenous administration in rats showed a high clearance (70 mL/min/kg) and a large volume of distribution (Vss) of 3.6 L/kg, indicating that the compound distributes extensively into tissues beyond the total body water. frontiersin.orgmedchemexpress.com

Further studies in mouse models of disease confirmed that ACT-1004-1239 distributes to the central nervous system, as it was detected in the brain and was shown to increase the concentration of its biomarker, CXCL12, in brain tissue. neurology.org While it is known that the compound is widely distributed, detailed quantitative data on its concentration in various other tissues were not available in the provided sources. frontiersin.org

| Parameter | Value (Rats) | Route |

| Tmax | 0.5 h | 10 mg/kg p.o. medchemexpress.com |

| Bioavailability (F%) | 35% | 10 mg/kg p.o. medchemexpress.com |

| Volume of Distribution (Vss) | 3.6 L/kg | 1 mg/kg i.v. medchemexpress.com |

| Clearance (Cl) | 70 mL/min/kg | 1 mg/kg i.v. medchemexpress.com |

| Half-life (t1/2) | 1.3 h | 1 mg/kg i.v. medchemexpress.com |

Excretion Pathways and Metabolite Identification (Preclinical)

Metabolite identification for ACT-1004-1239 was significantly aided by preclinical studies in rats. frontiersin.orgnih.gov To facilitate the analysis of excretory pathways, studies were conducted in bile-duct cannulated rats following intravenous administration of radiolabeled [¹⁴C]ACT-1004-1239. nih.gov

The metabolic pathways identified in humans were consistent with those observed in rats. frontiersin.org The primary metabolic pathway is the oxidative N-dealkylation of the parent compound to form the secondary amine metabolite, M1. frontiersin.orgnih.gov Another major circulating metabolite, M23, is formed via hydrolysis of the central amide bond. frontiersin.orgnih.gov The use of rat urine and bile samples was crucial for the structural elucidation of these major human metabolites, confirming the relevance of the rat as a preclinical model. frontiersin.orgnih.gov

Subsequent biotransformations of the M1 metabolite were also identified, including oxidative defluorination to form A1 and reduction of the isoxazole (B147169) ring to yield A2. frontiersin.orgnih.gov A minor pathway involved the reduction of the parent compound to form A3. frontiersin.orgnih.gov In human studies, which were supported by these preclinical findings, the majority of the dose was recovered in the feces (69.6%), with a smaller portion in the urine (14.5%), indicating that biliary excretion is a major route of elimination. nih.govnih.gov

| Metabolite | Formation Pathway |

| M1 | Oxidative N-dealkylation of parent frontiersin.orgnih.gov |

| M23 | Central amide bond hydrolysis of parent frontiersin.orgnih.gov |

| A1 | Oxidative defluorination of M1 frontiersin.orgnih.gov |

| A2 | Reduction of M1 frontiersin.orgnih.gov |

| A3 | Reduction of parent frontiersin.orgnih.gov |

Advanced Analytical Methodologies for C21h24f2n2o3 Research

Chromatographic Techniques for Compound Analysis

Chromatography is a fundamental technique for the separation, identification, and quantification of chemical compounds. For a molecule with the complexity of C21H24F2N2O3, both high-performance liquid chromatography and gas chromatography can be applied, each with its own set of advantages and requirements.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of this compound compounds, particularly for Efletirizine in biological matrices. nih.gov A notable application is the quantitative analysis of Efletirizine in human plasma and urine, which utilizes a sophisticated column-switching, ion-pair, reversed-phase HPLC system. nih.gov This method demonstrates high sensitivity and selectivity, essential for pharmacokinetic studies.

For sample preparation, especially from complex matrices like plasma, solid-phase extraction (SPE) is commonly employed. nih.gov An automated SPE process using a C18 cartridge can efficiently extract Efletirizine and its internal standard. nih.gov The subsequent HPLC analysis often involves a dual-column setup. The initial C18 column performs the primary separation, after which the fraction containing the analyte is transferred ("heart-cut") to a second C18 column for further separation with a stronger mobile phase, enhancing resolution and removing interferences. nih.gov

Detailed parameters for a validated HPLC method for Efletirizine are presented in the table below.

| Parameter | Plasma | Urine |

| Linearity Range | 10-2000 ng/mL | 0.05-10 µg/mL |

| Lower Limit of Quantitation (LOQ) | 10 ng/mL | Not specified |

| Inter-day Precision | <5% | <7% |

| Recovery | 90.0% | Not applicable |

| Data sourced from a study on the quantitation of Efletirizine. nih.gov |

In the context of other this compound isomers, such as those investigated for Alzheimer's disease, preparative flash chromatography on silica (B1680970) gel is used for purification. patsnap.com Analytical HPLC systems, like the HP1100, are also utilized for purity analysis. patsnap.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. uct.ac.za For compounds with the molecular weight and polarity of this compound, direct GC analysis is challenging due to their low volatility. As such, derivatization is often a necessary step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. csic.es

While specific GC methods for this compound are not prominently documented in the literature, the general principles of GC suggest that techniques such as silylation could be employed. This process would replace active hydrogen atoms on the molecule with trimethylsilyl (B98337) (TMS) groups, thereby increasing its volatility. The derivatized sample would then be introduced into the GC system, where it is vaporized and separated on a capillary column. The choice of stationary phase would depend on the polarity of the derivatized analyte.

Detection in GC is commonly performed using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for both quantification and structural identification (GC-MS). uct.ac.za GC-MS is particularly advantageous as the mass spectrum provides a molecular fingerprint that can confirm the identity of the compound. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool in the analysis of this compound, providing sensitive detection and profound structural information. It is often coupled with chromatographic techniques like HPLC (LC-MS) or GC (GC-MS) for comprehensive analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of novel this compound compounds. medchemexpress.com By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For example, in the synthesis of a dipeptide derivative with the formula this compound, HRMS with electron ionization (EI) was used to verify its composition. The experimentally determined mass was compared to the calculated mass, with a very small mass error, confirming the successful synthesis. medchemexpress.com

HRMS Data for a this compound Isomer

| Parameter | Value |

| Ionization Mode | EI |

| Calculated m/z [M]+ | 390.1755 |

| Found m/z [M]+ | 390.1758 |

| Data for Methyl [2,2-difluoro-3-phenyl-3-(phenylamino)propanoyl]-L-leucinate. medchemexpress.com |

Similarly, for an acetyl 2-hydroxy-1,3-diaminoalkane derivative, electrospray ionization (ESI) coupled with mass spectrometry was used to identify the protonated molecule [M+H]+ at an m/z of 391.3, consistent with the expected molecular weight of the this compound compound. patsnap.com

Tandem Mass Spectrometry (MS/MS) for Structure Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides detailed information about the molecule's structure.

While specific MS/MS fragmentation studies for this compound are not detailed in the provided context, the principles of MS/MS are broadly applicable. For a compound like Efletirizine, fragmentation would likely occur at the ether linkage and within the piperazine (B1678402) ring, providing characteristic product ions that could be used for unambiguous identification and quantification in complex mixtures. This technique is particularly valuable in metabolomics and impurity profiling, where it can help identify unknown but related chemical structures.

Spectroscopic Methods

Alongside mass spectrometry, other spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are vital for the complete structural characterization of this compound isomers.

In the study of an acetyl 2-hydroxy-1,3-diaminoalkane derivative, proton NMR (¹H NMR) was conducted on a 400 MHz spectrometer. patsnap.com The chemical shifts (δ) and coupling constants (J) from the ¹H NMR spectrum provide detailed information about the number and connectivity of protons in the molecule, which is essential for confirming its structure. patsnap.com For instance, specific signals in the ¹H NMR spectrum for a this compound isomer were observed at δ 7.31, 7.21, 6.93, 6.86, 6.79-6.67, 5.69, 4.36-4.24, 4.17, and 3.87 ppm, each corresponding to different protons within the molecule's structure. nih.gov

For a dipeptide isomer of this compound, a suite of NMR techniques was employed, including ¹H NMR, ¹³C NMR, and ¹⁹F NMR. medchemexpress.com ¹³C NMR provides information about the carbon skeleton of the molecule, while ¹⁹F NMR is specifically used to analyze the fluorine-containing parts of the structure. The combination of these NMR techniques allows for a comprehensive and unambiguous assignment of the molecule's constitution and stereochemistry. medchemexpress.com

Table of Compound Names

| Chemical Formula | Common/Systematic Name |

| This compound | Efletirizine |

| This compound | (2-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}ethoxy)acetic acid |

| This compound | N-((1S,2R)-1-(3,5-difluorobenzyl)-2-hydroxy-3-{[(4S)-6-neopentyl-3,4-dihydro-2H-chromen-4-yl]amino}propyl)acetamide |

| This compound | Methyl [2,2-difluoro-3-phenyl-3-(phenylamino)propanoyl]-L-leucinate |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation and confirmation of organic molecules like Posaconazole. researchgate.netnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships. Both ¹H and ¹³C NMR are instrumental in confirming the complex structure of Posaconazole. tandfonline.comasianpubs.orglongdom.org

Solid-state NMR (ssNMR) is particularly valuable for studying Posaconazole in its solid form, which is relevant for pharmaceutical formulations. researchgate.netmdpi.com Techniques like ultrafast magic angle spinning (MAS) at frequencies of 100 kHz or higher enhance resolution and sensitivity, allowing for the detailed structural characterization of different crystalline forms (polymorphs) and amorphous states of Posaconazole at natural isotopic abundance. researchgate.netnih.govresearchgate.net Multi-dimensional correlation experiments, such as ¹H-¹³C Heteronuclear Correlation (HETCOR) and ¹⁹F-¹³C correlation, are used to assign specific signals to the corresponding atoms in the molecule and to probe intermolecular packing differences between crystalline and amorphous forms. nsf.govosti.gov These advanced NMR studies have been crucial in identifying key intermolecular interactions that define the structure and stability of Posaconazole solids. nsf.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Posaconazole Data compiled from published research and may vary slightly based on solvent and experimental conditions.

| Atom Type | Chemical Shift (δ) in ppm | Description |

|---|---|---|

| ¹H NMR | ||

| Aromatic Protons | 6.64 - 8.11 | Signals corresponding to the various aromatic rings in the structure, including the difluorophenyl and triazole groups. tandfonline.comasianpubs.orglongdom.org |

| Methoxy (B1213986)/Alkyl Protons | 3.21 - 4.67 | Protons on the furan (B31954) ring, piperazine ring, and the sec-butyl side chain. tandfonline.comasianpubs.orglongdom.org |

| Hydroxyl Proton | ~3.79 | Signal for the -OH group on the sec-butyl side chain. tandfonline.com |

| Alkyl Protons | 0.88 - 2.65 | Signals from the ethyl and methyl groups of the sec-butyl side chain. tandfonline.comasianpubs.orglongdom.org |

| ¹³C NMR | ||

| Aromatic/Heteroaromatic Carbons | 104.4 - 164.5 | Carbons within the difluorophenyl, phenyl, and triazole ring systems. tandfonline.comasianpubs.orglongdom.org |

| Furan/Piperazine Carbons | 50.6 - 84.1 | Carbons in the central furan and piperazine heterocyclic rings. tandfonline.comasianpubs.orglongdom.org |

| Side Chain Carbons | 10.2 - 72.0 | Carbons of the sec-butyl group and the methoxy linker. tandfonline.comasianpubs.orglongdom.org |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy is used to identify the functional groups present in the Posaconazole molecule. By measuring the absorption of infrared radiation, a spectrum is generated with characteristic peaks corresponding to specific molecular vibrations. The IR spectrum of Posaconazole shows distinct absorption bands that confirm the presence of key functional groups. sciensage.infodergipark.org.tr For instance, attenuated total reflectance infrared (ATR-IR) spectroscopy can identify crystalline forms by detecting absorption bands at specific wavenumbers. google.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule and is primarily used for quantitative analysis. wjpps.comajpaonline.com Posaconazole exhibits maximum absorbance (λmax) in the UV region, which can be used to determine its concentration in a solution. The λmax for Posaconazole is typically observed around 260-264 nm, though the exact wavelength can vary slightly depending on the solvent used. wjpps.comgsconlinepress.comirejournals.comglobalresearchonline.net This method forms the basis for many quantitative assays, including those for quality control in pharmaceutical formulations. chemrj.orgirejournals.com

Table 2: Spectroscopic Data for Posaconazole

| Spectroscopic Technique | Parameter | Value | Functional Group / Transition |

|---|---|---|---|

| Infrared (IR) | Wavenumber (cm⁻¹) | ~3205-3647 | O-H stretching sciensage.infogoogle.com |

| Wavenumber (cm⁻¹) | ~2824-2979 | C-H stretching (alkane) sciensage.infodergipark.org.tr | |

| Wavenumber (cm⁻¹) | ~1685-1736 | C=O stretching (carbonyl) sciensage.infodergipark.org.tr | |

| Wavenumber (cm⁻¹) | ~1508-1512 | C=N stretching (triazole) dergipark.org.trgoogle.com | |

| Wavenumber (cm⁻¹) | ~1224-1230 | C-N stretching dergipark.org.trgoogle.com | |

| Wavenumber (cm⁻¹) | ~1136 | C-F stretching google.com | |

| UV-Visible (UV-Vis) | λmax | ~263 nm | π → π* transitions in the aromatic systems wjpps.comgsconlinepress.com |

Bioanalytical Method Development for Biological Matrices

To study the pharmacokinetics of Posaconazole in preclinical research, sensitive and reliable bioanalytical methods are required to quantify the compound in complex biological matrices like plasma, serum, and tissues. researchgate.netomicsonline.orgnih.gov Liquid chromatography is the cornerstone of these methods, often coupled with mass spectrometry (LC-MS/MS) or UV detection (HPLC-UV). nih.govpensoft.netuni-muenchen.de

Extraction and Sample Preparation from Tissues and Biofluids

The first crucial step in bioanalysis is the extraction of Posaconazole from the biological matrix. This process removes interfering substances, such as proteins and lipids, that could compromise the analytical results. The choice of extraction method depends on the matrix, the required sensitivity, and the analytical technique being used. nih.gov

Common extraction techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent, typically acetonitrile (B52724) or methanol, is added to the plasma or serum sample to denature and precipitate proteins. nih.govpensoft.netijcrt.orgmdpi.com The supernatant, containing the drug, is then collected for analysis.

Liquid-Liquid Extraction (LLE): LLE involves partitioning the drug from the aqueous biological fluid into an immiscible organic solvent. This method can provide cleaner extracts than PPT but is more labor-intensive. nih.gov

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique that uses a solid sorbent to isolate the analyte from the sample matrix. researchgate.netnih.gov Mixed-mode cation exchange SPE has been successfully used for extracting Posaconazole from human plasma, yielding clean samples suitable for high-throughput analysis. nih.gov

For tissue analysis, an additional homogenization step is required before extraction. Tissues such as the lung, liver, and kidney are first homogenized in a suitable buffer or solution. omicsonline.orgsci-hub.se Following homogenization, protein precipitation is commonly used to extract the drug from the tissue homogenate. researchgate.netomicsonline.org

Table 3: Common Extraction Methods for Posaconazole from Biological Samples